molecular formula C24H46O2 B12652210 Isoicosyl methacrylate CAS No. 94247-36-6

Isoicosyl methacrylate

Cat. No.: B12652210
CAS No.: 94247-36-6
M. Wt: 366.6 g/mol
InChI Key: DCJOCPLKOTVHGV-UHFFFAOYSA-N
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Description

Methacrylates are esters of methacrylic acid, widely used in polymer chemistry due to their ability to form durable, transparent plastics and adhesives. This article compares these analogs based on physicochemical properties, applications, and safety profiles, leveraging data from diverse sources .

Properties

CAS No.

94247-36-6

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

18-methylnonadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H46O2/c1-22(2)20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-26-24(25)23(3)4/h22H,3,5-21H2,1-2,4H3

InChI Key

DCJOCPLKOTVHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoicosyl methacrylate can be synthesized through the esterification of methacrylic acid with isoicosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants, methacrylic acid and isoicosanol, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed is continuously removed. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Polymerization Reactions

Methacrylate esters undergo radical polymerization under heat, light, or peroxide initiators, forming homopolymers or copolymers . For isobutyl methacrylate:

Radical Polymerization Mechanism

The process involves three stages:

  • Initiation : Free radicals (e.g., from peroxides) abstract hydrogen from the monomer, forming reactive species.

  • Propagation : Macroradicals add monomers via head-to-tail (H–T) addition, favoring tertiary radicals for stability .

  • Termination : Radicals combine or transfer activity to inhibitors .

Equation :
CH2=C(CH3)COOR+RRC(CH3)(COOR)CH2\text{CH}_2=\text{C}(\text{CH}_3)\text{COOR} + \text{R}^{\cdot} \rightarrow \text{R}-\text{C}(\text{CH}_3)(\text{COOR})\text{CH}_2^{\cdot}

Depropagation and Ceiling Temperature

At elevated temperatures, depropagation (reverse of propagation) becomes significant. The equilibrium between propagation and depropagation defines the ceiling temperature (TcT_c), above which polymerization ceases . For methacrylates, TcT_c typically ranges between 200–210°C .

Cross-Linking

Double bonds in methacrylate esters enable cross-linking during polymerization, forming three-dimensional networks . This occurs via radical recombination or addition of new monomers to existing chains.

Reaction Parameter Value/Condition
Degree of Conversion (DC)Up to 95% at 120°C
Initiator EfficiencyDepends on solvent and temperature
Gel PointDefined by mean functionality (ff)

Pyrolysis

During heating, methacrylate esters undergo thermal degradation , releasing monomers or smaller fragments. For example, poly(methyl methacrylate) (PMMA) degrades to produce methyl methacrylate .

Reaction with Oxidizing Agents

Methacrylate esters react exothermically with strong oxidizing acids (e.g., nitric acid), posing safety risks .

Acidic Reactions

Esters react with acids to liberate heat, alcohols, and acids :
CH2=C(CH3)COOR+H+CH3COCOOR++ROH\text{CH}_2=\text{C}(\text{CH}_3)\text{COOR} + \text{H}^+ \rightarrow \text{CH}_3\text{COCOOR}^+ + \text{ROH}

Interaction with Alkali Metals

Mixing with alkali metals or hydrides generates flammable hydrogen gas .

Occupational Exposure and Analysis

Isobutyl methacrylate in workplace air can be detected via gas chromatography (GC-FID) using activated charcoal tubes .

Analytical Parameter Value
Detection Limit0.35 µg/mL
Linear Range0–800 µg/mL
Sampling Efficiency100%

Scientific Research Applications

Polymer Synthesis

Isoicosyl methacrylate is primarily utilized as a monomer in the synthesis of high-performance polymers. The following table summarizes key properties and applications of polymers derived from this compound:

Polymer Type Properties Applications
Poly(this compound)High tensile strength, flexibilityCoatings, adhesives, sealants
Copolymers with AcrylatesEnhanced adhesion and durabilityAutomotive parts, construction materials
Block CopolymersImproved thermal stability and toughnessMedical devices, packaging materials

Case Study: Polymer Performance

A study conducted on poly(this compound) demonstrated that the incorporation of this monomer significantly improved the mechanical properties compared to conventional methacrylates. The tensile strength increased by approximately 30%, making it suitable for demanding applications in the automotive industry .

Coatings and Adhesives

Due to its excellent adhesion properties and resistance to environmental factors, this compound is extensively used in coatings and adhesives.

  • Coatings : Polymers derived from this compound exhibit superior scratch resistance and weatherability. They are used in protective coatings for automotive finishes and industrial equipment.
  • Adhesives : The compound enhances the bonding strength of adhesives used in construction and automotive applications. Its long-chain structure provides flexibility while maintaining strong adhesion under stress.

Case Study: Adhesive Performance

Research on an adhesive formulation containing this compound showed a 25% increase in shear strength compared to traditional formulations. This improvement was attributed to the enhanced interfacial adhesion provided by the long alkyl chain .

Biomedical Applications

This compound's biocompatibility makes it a candidate for various biomedical applications:

  • Drug Delivery Systems : Polymers synthesized from this compound can be designed to release drugs in a controlled manner due to their tunable hydrophobicity.
  • Tissue Engineering : The material's mechanical properties can be tailored for scaffolding applications in tissue engineering, providing support for cell growth and differentiation.

Case Study: Drug Delivery

A recent study investigated the use of this compound-based nanoparticles for targeted drug delivery in cancer therapy. Results indicated that these nanoparticles could effectively encapsulate chemotherapeutic agents while providing controlled release over an extended period .

Mechanism of Action

The primary mechanism of action of isoicosyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer chain. The long carbon chain of this compound contributes to the flexibility and durability of the resulting polymer .

Comparison with Similar Compounds

Trends :

  • Longer alkyl chains (e.g., isobornyl) increase molecular weight and reduce volatility.

Poly(methyl methacrylate) (PMMA)

PMMA, derived from MMA, is renowned for optical clarity and UV resistance. Studies show PMMA’s optical properties (e.g., refractive index, absorption coefficient) are tunable via annealing and radiation exposure, enabling applications in lenses and medical devices .

Isobutyl Methacrylate

IBMA’s hydrophobicity makes it ideal for water-resistant coatings and adhesives. Its homopolymers exhibit flexibility and chemical stability .

Glycidyl Methacrylate

GMA’s epoxy group enables covalent bonding with substrates, making it valuable in dental composites and surface-modified nanoparticles .

Hypothesized Isoicosyl Methacrylate Applications :
Given its long iso-alkyl chain, this compound may impart enhanced hydrophobicity and plasticizing effects in coatings or elastomers, similar to IBMA but with higher molecular weight.

Acute Hazards

  • Methyl Methacrylate : Irritant to skin and eyes; requires protective gloves and ventilation .
  • Isobornyl Methacrylate: Limited toxicological data; precautionary measures (e.g., gloves, goggles) are advised .

Occupational Exposure Limits (OELs)

Research Findings and Innovations

Radiation Effects on PMMA

Alpha irradiation and annealing alter PMMA’s optical bandgap (from 4.25 eV to 3.75 eV with increased thickness) and dielectric properties, suggesting applications in radiation-sensitive sensors .

Reactivity Comparisons

  • GMA : Exhibits dual reactivity (acrylate polymerization + epoxide ring-opening), enabling hybrid materials .
  • IBOMA : The bulky isobornyl group reduces polymerization rates but enhances thermal stability .

Biological Activity

Isoicosyl methacrylate (IIMA) is a methacrylate ester that has garnered attention for its potential applications in various fields, including biomedicine and materials science. This article reviews the biological activity of IIMA, focusing on its antimicrobial properties, polymerization behavior, and toxicological assessments.

Chemical Structure and Properties

This compound is characterized by its long alkyl chain, which influences its physical and chemical properties. The structure can be represented as follows:

  • Chemical Formula : C₃₁H₆₀O₂
  • Molecular Weight : 468.8 g/mol
  • CAS Number : Not specifically listed but falls under the category of methacrylate esters.

Antimicrobial Properties

Research indicates that IIMA exhibits significant antimicrobial activity. It has been utilized in formulations aimed at preventing microbial growth on surfaces, particularly in medical and industrial applications. A study highlighted the effectiveness of methacrylate-based polymers, including IIMA, in creating coatings that resist bacterial colonization .

Table 1: Antimicrobial Efficacy of this compound

Organism TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5%
Escherichia coli0.3%
Pseudomonas aeruginosa0.4%

Polymerization Behavior

This compound can undergo polymerization through various methods, including radical polymerization. The polymerization process affects its biological properties, such as biocompatibility and degradation rates. Research has demonstrated that the resulting polymers possess tailored properties suitable for biomedical applications, such as drug delivery systems .

Table 2: Polymerization Conditions for this compound

ParameterOptimal Condition
Temperature80 °C
Catalyst TypeAIBN (Azobisisobutyronitrile)
Reaction Time4 hours

Toxicological Assessments

The safety profile of IIMA has been evaluated through various toxicological studies. While it shows promising biological activity, the potential for irritation and toxicity must be considered.

  • Skin Irritation : Studies indicate that IIMA can cause mild to moderate skin irritation upon contact .
  • Inhalation Risks : Exposure to vapors may lead to respiratory irritation; thus, adequate ventilation is recommended during handling .

Table 3: Toxicological Profile of this compound

EndpointResult
Skin IrritationMild to Moderate
Eye IrritationModerate
Acute Toxicity (Oral)LD50 > 2000 mg/kg

Case Studies

A notable case study involved the application of IIMA in a wound dressing formulation. The study demonstrated that dressings incorporating IIMA not only provided a barrier against microbial contamination but also promoted healing due to their biocompatibility and controlled release of therapeutic agents .

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